molecular formula C10H11NO2 B8676069 2-(Hydroxyimino)-1-phenylbutan-1-one CAS No. 121435-94-7

2-(Hydroxyimino)-1-phenylbutan-1-one

Cat. No.: B8676069
CAS No.: 121435-94-7
M. Wt: 177.20 g/mol
InChI Key: PSZPNRHZQKXZRI-UHFFFAOYSA-N
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Description

2-(Hydroxyimino)-1-phenylbutan-1-one is a ketoxime derivative characterized by a hydroxyimino (-NOH) group at the second carbon and a phenyl group at the first carbon of a butanone backbone. This structure confers unique chemical reactivity, particularly in coordination chemistry and pharmaceutical intermediates, due to the hydroxyimino group’s ability to act as a ligand or participate in tautomerism .

Properties

CAS No.

121435-94-7

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-hydroxyimino-1-phenylbutan-1-one

InChI

InChI=1S/C10H11NO2/c1-2-9(11-13)10(12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3

InChI Key

PSZPNRHZQKXZRI-UHFFFAOYSA-N

Canonical SMILES

CCC(=NO)C(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Substituted Analogs

Compounds such as 2-(methylamino)-1-phenylbutan-1-one (buphedrone) and 2-(ethylamino)-1-phenylbutan-1-one share the phenylbutanone core but replace the hydroxyimino group with alkylamino substituents. These substitutions significantly alter properties:

  • Buphedrone (): A psychoactive substance with a methylamino group, making it more basic and lipophilic. This enhances its blood-brain barrier penetration, contributing to stimulant effects.
  • Ethylamino analog (): Increased alkyl chain length may reduce solubility in polar solvents compared to the hydroxyimino derivative.
Compound Functional Group Molecular Formula Key Properties Applications References
2-(Hydroxyimino)-1-phenylbutan-1-one -NOH C₁₀H₁₁NO₂ Polar, tautomerism-prone Chelation, pharmaceutical intermediates
Buphedrone -NHCH₃ C₁₁H₁₅NO Lipophilic, psychoactive Misuse as stimulant
2-(Ethylamino)-1-phenylbutan-1-one -NHCH₂CH₃ C₁₂H₁₇NO Reduced polarity Research chemical

Hydroxyphenyl and Thiophene Derivatives

  • 1-(2-Hydroxyphenyl)-3-methylbutan-1-one (): Features a hydroxyphenyl group instead of hydroxyimino. The phenolic -OH group enhances hydrogen bonding, increasing solubility in aqueous media (melting point: N/A; purity: ≥95%). Used in pharmaceuticals and materials science.
  • 2-Phenyl-1-(thiophen-3-yl)butan-1-one (): Replaces phenyl with thiophene, introducing sulfur-based aromaticity. This modification enhances electronic conjugation, making it useful in organic electronics and heterocyclic synthesis.
Compound Aromatic Group Molecular Formula Key Properties Applications References
1-(2-Hydroxyphenyl)-3-methylbutan-1-one 2-Hydroxyphenyl C₁₁H₁₄O₂ High purity (≥95%), liquid form Pharmaceuticals, agrochemicals
2-Phenyl-1-(thiophen-3-yl)butan-1-one Thiophene C₁₄H₁₂OS Conjugated π-system Organic synthesis, electronics

Impurities and Metabolites in Pharmaceuticals

Hydroxyimino-containing metabolites, such as those in cefdinir (), highlight the role of this group in antibiotic stability and degradation. For example:

  • (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamide: A cefdinir impurity where the hydroxyimino group contributes to β-lactamase resistance but may form unstable tautomers .

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